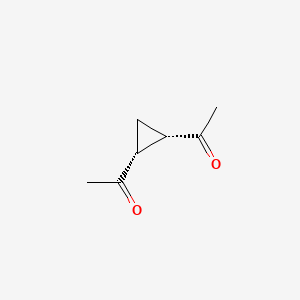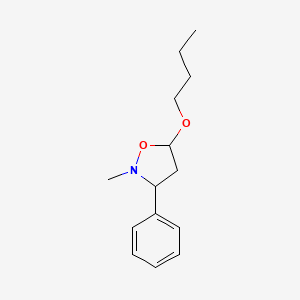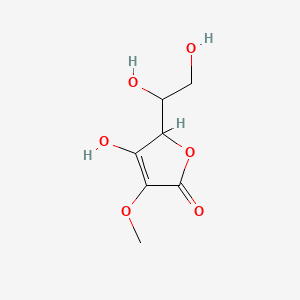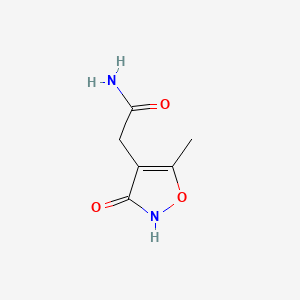
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide typically involves the reaction of 3-hydroxy-5-methylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxo-5-methylisoxazol-4-yl)acetamide.
Reduction: Formation of 2-(3-amino-5-methylisoxazol-4-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of certain genes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-methylisoxazole: A precursor in the synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide.
2-(3-Amino-5-methylisoxazol-4-yl)acetamide: A reduced form of the compound.
2-(3-Oxo-5-methylisoxazol-4-yl)acetamide: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
16880-43-6 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.141 |
IUPAC-Name |
2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(7)9)6(10)8-11-3/h2H2,1H3,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
FSNJWQNCHDMDQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)CC(=O)N |
Synonyme |
4-Isoxazoleacetamide,3-hydroxy-5-methyl-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
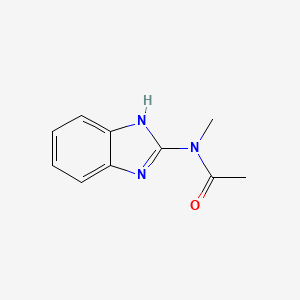
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
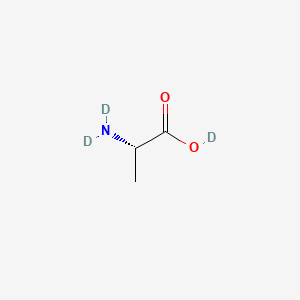

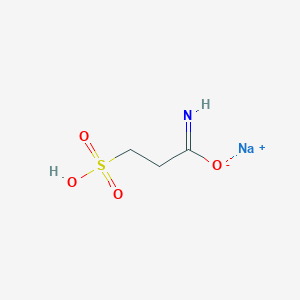
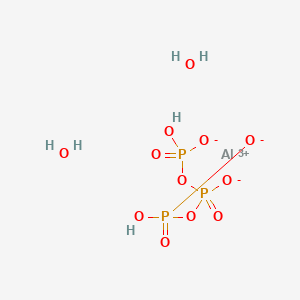

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
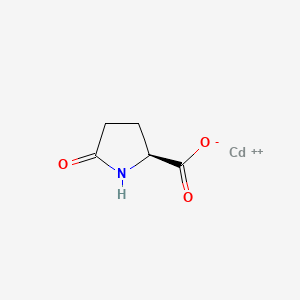
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
